Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester
Description
Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester (IUPAC name: ethyl 4-(3-acetylphenoxy)butanoate) is a branched ester derivative of butanoic acid. Its structure features a phenoxy group substituted with an acetyl moiety at the 3-position, linked to the ethyl ester of butanoic acid via a four-carbon chain.
The acetylphenoxy group introduces steric and electronic effects that may influence volatility, solubility, and bioactivity. Esters with aromatic substituents, such as phenoxy groups, are often associated with flavor, fragrance, or pharmaceutical applications due to their stability and functional versatility .
Properties
IUPAC Name |
ethyl 4-(3-acetylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(16)8-5-9-18-13-7-4-6-12(10-13)11(2)15/h4,6-7,10H,3,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADXOAIJOMVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester typically involves the esterification of butanoic acid with 4-(3-acetylphenoxy)butanol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the ester is formed by heating the reactants under reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It plays a crucial role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active butanoic acid and 4-(3-acetylphenoxy)butanol, which can then interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Phenoxy-Substituted Butanoic Acid Esters
Compounds with phenoxy groups exhibit distinct properties based on substituents. For example:
- Butanoic acid, 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]-, methyl ester (CAS 653563-86-1): This methyl ester contains a hydroxypropoxy-phenoxy group, which enhances hydrophilicity compared to the acetylphenoxy derivative. Such polar substituents may improve solubility in aqueous systems but reduce volatility .
Key Differences :
Alkyl-Substituted Butanoic Acid Esters
Simple alkyl esters are widely studied for their flavor and fragrance contributions:
Comparison with Target Compound :
- The acetylphenoxy group likely reduces volatility compared to methyl or ethyl substituents due to increased molecular weight and polarity.
- Aromatic esters (e.g., benzaldehyde derivatives) in fermented products show synergistic effects with fruity esters, suggesting the target compound may enhance complex flavor profiles .
Biological Activity
Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antibacterial and antioxidant properties, as well as its effects on specific biological pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 234.25 g/mol
This compound features an acetylphenoxy group that contributes to its unique biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of butanoic acid derivatives with acetylphenol in the presence of a suitable catalyst. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming the structure and purity of the compound.
Antioxidant Activity
Antioxidant activity is a crucial aspect of evaluating the potential health benefits of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess this property.
- Findings : this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like Trolox. The IC50 value was determined to be lower than that of many known antioxidants.
Antibacterial Activity
The antibacterial efficacy of butanoic acid derivatives has been evaluated against various bacterial strains using agar well diffusion methods.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
- : The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Urease Inhibition
Urease inhibitors are significant due to their role in treating infections caused by Helicobacter pylori.
- Activity : The compound was assessed for urease inhibitory activity with promising results indicating potential therapeutic uses in gastric disorders.
Case Studies
- Case Study on Antioxidant Properties : A study conducted on various esters including butanoic acid derivatives showed that those with phenolic substitutions exhibited enhanced antioxidant properties. The study highlighted the structure-activity relationship (SAR) indicating that electron-withdrawing groups significantly enhance antioxidant capacity.
- Clinical Relevance : Research into urease inhibitors has shown that compounds similar to this compound can reduce gastric pH levels and alleviate symptoms associated with peptic ulcers.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinities of butanoic acid derivatives with target enzymes. These studies reveal:
- Binding Affinity : Strong interactions with active sites of urease enzymes suggest that this compound could serve as a lead for developing new urease inhibitors.
- Mechanism : The docking results indicate potential hydrogen bonding and hydrophobic interactions contributing to the inhibitory effects observed in biological assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
